molecular formula C13H8F3N B12568717 2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile CAS No. 201225-65-2

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile

Cat. No.: B12568717
CAS No.: 201225-65-2
M. Wt: 235.20 g/mol
InChI Key: ZOVXDQBECOOWPK-UHFFFAOYSA-N
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Description

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenyl ring and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to penetrate biological membranes, while the nitrile group can form strong interactions with target proteins or enzymes. These interactions can modulate the activity of specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile is unique due to its combination of a trifluoromethyl group, a phenyl ring, and a nitrile group. This combination provides distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

201225-65-2

Molecular Formula

C13H8F3N

Molecular Weight

235.20 g/mol

IUPAC Name

2-methyl-5-phenyl-3-(trifluoromethyl)pent-2-en-4-ynenitrile

InChI

InChI=1S/C13H8F3N/c1-10(9-17)12(13(14,15)16)8-7-11-5-3-2-4-6-11/h2-6H,1H3

InChI Key

ZOVXDQBECOOWPK-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#CC1=CC=CC=C1)C(F)(F)F)C#N

Origin of Product

United States

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